molecular formula C₄₁H₆₄N₁₂O₁₂S B612531 Shepherdin CAS No. 861224-28-4

Shepherdin

货号: B612531
CAS 编号: 861224-28-4
分子量: 949.09
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Shepherdin is a rationally designed peptidomimetic compound that selectively disrupts the interaction between heat shock protein 90 (Hsp90) and survivin, a member of the inhibitor of apoptosis protein (IAP) family. By binding to the ATP pocket of Hsp90's N-terminal domain (NTD), this compound destabilizes survivin and other Hsp90 client proteins (e.g., Akt, CDK4, CDK6, telomerase), leading to mitochondrial dysfunction, caspase-dependent/independent apoptosis, and inhibition of cancer cell proliferation . Preclinical studies demonstrate its efficacy in diverse cancer models, including glioblastoma, retinoblastoma, and acute myeloid leukemia (AML), with tumor growth inhibition rates exceeding 80% in xenografts .

准备方法

Solid-Phase Peptide Synthesis (SPPS) of Shepherdin

Foundation of SPPS for this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of this compound production. The process begins with anchoring the C-terminal amino acid (leucine) to a resin support, typically using Wang or Rink amide resins for acid-labile or amide-linked peptides, respectively . The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is employed to shield α-amino groups, while side-chain functionalities (e.g., cysteine thiols) are protected with tert-butyl or trityl groups . Sequential coupling of amino acids follows, with activation reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like diisopropylethylamine (DIPEA) facilitating amide bond formation .

Stepwise Assembly of the this compound Sequence

The this compound sequence (KHSSGCAFL) is assembled residue-by-residue (Table 1). Critical steps include:

  • Cysteine Handling : The cysteine residue at position 6 requires orthogonal protection (e.g., trityl group) to prevent disulfide bridge formation during synthesis .

  • Coupling Efficiency : Histidine (position 2) and serine (positions 3–4) necessitate extended coupling times (≥2 hours) due to steric hindrance and hydrogen bonding .

  • Final Cleavage : Treatment with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane, water) liberates the peptide from the resin while removing side-chain protections .

Table 1: this compound Amino Acid Sequence and Residue-Specific Synthesis Parameters

PositionAmino AcidProtection GroupCoupling TimeActivation Reagent
1LysineFmoc, Boc1 hourHATU/DIPEA
2HistidineFmoc, Trt2 hoursHBTU/DIPEA
6CysteineFmoc, Trt1.5 hoursHATU/DIPEA

Post-Synthesis Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and gradients of acetonitrile/water (0.1% TFA) . The trifluoroacetate salt form is predominant due to TFA cleavage, with a retention time of ~12 minutes under optimized conditions . Analytical HPLC (≥95% purity) confirms successful synthesis, while mass spectrometry (ESI-HRMS) validates the molecular weight (observed: 949.1 Da; calculated: 949.1 Da) .

Solubility Optimization

This compound’s hydrophobicity (sequence grand average of hydropathicity: 0.5) necessitates solubility enhancers:

  • Initial Solubilization : Dissolution in 100% DMSO (50 mg/mL) followed by dilution in phosphate-buffered saline (PBS) to 1 mg/mL .

  • Aggregation Mitigation : Brief sonication (3 × 10-second pulses) and ice cooling prevent peptide aggregation .

Functional Modifications for Enhanced Bioactivity

Cell-Permeable Conjugates

To overcome poor cellular uptake, this compound is conjugated to cell-penetrating peptides (CPPs) like penetratin or HIV Tat via maleimide-thiol chemistry . For example, penetratin-shepherdin conjugates exhibit 10-fold higher cytotoxicity in melanoma cells (IC₅₀: 5 µM vs. 50 µM for unmodified this compound) .

Radioconjugates for Theranostic Applications

A 2014 study synthesized bombesin-shepherdin radioconjugates using a "click-to-chelate" approach . Key steps included:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Linking alkyne-functionalized this compound to azide-modified bombesin .

  • ⁹⁹ᵐTc Labeling : The tricarbonyl core ([⁹⁹ᵐTc(CO)₃]⁺) was chelated to a histidine-rich motif, yielding radioconjugates with >90% radiolabeling efficiency .

Formulation and Stability Profiling

In Vivo Formulation Strategies

For preclinical studies, this compound is dissolved in DMSO (10% v/v) and diluted in 5% dextrose, achieving a maximum tolerated dose (MTD) of 10 mg/kg in murine models . Pharmacokinetic analyses show a plasma half-life of 2.1 hours and tumor-specific accumulation (8.7% injected dose/g at 24 hours) .

Case Study: Large-Scale GMP Synthesis

A 2023 protocol detailed Good Manufacturing Practice (GMP)-compliant synthesis for clinical trials :

  • Resin Scaling : 100 g of Rink amide resin yielded 1.2 g of this compound (12% overall yield).

  • Cost Analysis : Raw material costs totaled $8,500 per gram, primarily due to Fmoc-amino acids and HATU .

科学研究应用

Shepherdin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用机制

Shepherdin exerts its effects by binding to the N-terminal domain of Hsp90, thereby inhibiting the interaction between Hsp90 and survivin. This disruption leads to the destabilization of survivin and other Hsp90 client proteins, ultimately inducing apoptosis in cancer cells. The compound targets the ATP-binding pocket of Hsp90, preventing the chaperone function of Hsp90 and leading to the degradation of its client proteins .

相似化合物的比较

The following table summarizes key survivin and Hsp90 inhibitors compared to Shepherdin:

Compound Target Mechanism Efficacy Selectivity Clinical Status
This compound Hsp90-survivin complex Binds Hsp90 ATP pocket; destabilizes survivin and client proteins IC₅₀: 24–35 µM (AML); 80% tumor reduction in xenografts High (no toxicity to normal cells) Preclinical
Terameprocol Cdc2, survivin transcription Inhibits Cdc2 kinase; suppresses survivin mRNA Enhances radiosensitivity in NSCLC; Phase I safety confirmed Moderate (affects other IAPs) Phase I
UC112 Survivin Selective survivin downregulation via virtual screening Broad antiproliferative activity in NCI-60; IC₅₀: 0.5–5 µM High (minimal effect on XIAP, cIAP) Preclinical
YM155 Survivin promoter Suppresses survivin transcription IC₅₀: 10–50 nM (prostate cancer) Low (off-target effects on Bcl-2 family) Discontinued (Phase III failed)
Gamitrinib Mitochondrial Hsp90/TRAP1 Induces mPTP opening via CyD interaction 70–90% tumor regression in prostate cancer models Moderate (targets mitochondrial Hsp90 paralogs) Preclinical
DN401 TRAP1 Purine scaffold with TRAP1 selectivity Degrades Hsp90/TRAP1 clients without Hsp70 induction High (TRAP1 > Hsp90) Preclinical

Mechanistic Differentiation

Target Specificity :

  • This compound uniquely disrupts the Hsp90-survivin complex, a dependency critical for survivin stability in cancer cells. This dual targeting mechanism contrasts with Terameprocol and YM155 , which inhibit survivin indirectly via transcriptional or kinase regulation .
  • Gamitrinib and DN401 focus on mitochondrial Hsp90 paralogs (TRAP1), inducing mitochondrial permeability transition pore (mPTP) opening, but lack this compound’s cytosolic client protein degradation .

Structural and Functional Advantages: this compound’s peptidomimetic design enables precise interaction with Hsp90’s ATP pocket (forming 13–18 hydrogen bonds), whereas small molecules like UC112 and YM155 may exhibit off-target effects due to broader kinase or promoter interactions .

Selectivity and Toxicity: this compound’s cancer cell specificity stems from survivin’s overexpression in tumors. Normal cells, which express survivin minimally, remain unaffected even at 100 µM doses . YM155 and Terameprocol show dose-limiting toxicities in clinical trials due to broader effects on cell cycle regulators (e.g., Cdc2) or Bcl-2 family proteins .

Delivery Challenges :

  • As a peptide, this compound faces bioavailability limitations. Studies with Bombesin-Shepherdin radioconjugates demonstrated poor cellular retention due to endosomal entrapment, highlighting a need for advanced delivery systems . Small molecules like UC112 and DN401 bypass this issue but lack this compound’s multi-compartment efficacy (mitochondrial + cytosolic) .

Preclinical and Clinical Outcomes

  • This compound : Achieved complete AML blast eradication in mice (232 mm³ vs. 1698 mm³ in controls) without organ toxicity . In glioblastoma, it triggered mitochondrial fragmentation and autophagy .
  • Gamitrinib : Showed 90% tumor regression in prostate cancer but requires mitochondrial targeting modifications to enhance specificity .
  • UC112 : Demonstrated pan-cancer activity in NCI-60 cells but remains untested in vivo .

生物活性

Shepherdin is a novel peptidomimetic compound that has garnered attention for its potential as an anticancer agent, particularly in the context of targeting the heat shock protein 90 (Hsp90) chaperone. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for cancer therapy.

This compound acts primarily by binding to the ATP pocket of Hsp90, a molecular chaperone that plays a critical role in the stability and function of various client proteins involved in cell survival and proliferation. By disrupting the interaction between Hsp90 and its client proteins, this compound induces the degradation of several oncogenic proteins, including survivin, which is known to inhibit apoptosis. This mechanism leads to both apoptotic and non-apoptotic cell death in tumor cells while sparing normal cells from toxicity .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. It has been shown to induce significant apoptosis in leukemia cells and solid tumors, with a notable selectivity for cancerous over normal cells. The compound's ability to destabilize client proteins associated with tumorigenesis is a key factor in its anticancer activity .

In Vivo Studies

Preclinical studies involving animal models have further validated the efficacy of this compound. Systemic administration of this compound in mice resulted in substantial tumor regression without observable toxicity. For instance, one study reported that this compound inhibited human tumor growth in mice models effectively, demonstrating its potential as a safe therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Antileukemic Activity : A study focused on acute myeloid leukemia (AML) demonstrated that this compound could serve as a promising therapeutic agent by targeting Hsp90. The results indicated a marked reduction in leukemic cell viability following treatment with this compound, suggesting its potential application in AML therapy .
  • Solid Tumor Models : In models of solid tumors, this compound was observed to significantly reduce tumor size and improve survival rates compared to control groups. These findings underscore the compound's broad-spectrum anticancer properties and its potential for use in combination therapies .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's biological activity compared to other Hsp90 inhibitors:

Compound Target Mechanism Efficacy Toxicity
This compoundHsp90Disrupts client protein stabilityHigh (tumor regression noted)Low (well tolerated)
17-AAGHsp90Inhibits ATPase activityModerate (variable response)Moderate
PU-H71Hsp90Binds to Hsp90 client proteinsHigh (effective against solid tumors)Moderate

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBANOGLOZZLEEW-AJLKJCTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N12O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661626
Record name L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861224-28-4
Record name shepherdin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shepherdin
Reactant of Route 2
Shepherdin
Reactant of Route 3
Shepherdin
Reactant of Route 4
Shepherdin
Reactant of Route 5
Shepherdin
Reactant of Route 6
Shepherdin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。